5-Ethyl-2-isopropylfuran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-isopropylfuran-3-amine hydrochloride is an organic compound with a furan ring structure substituted with ethyl and isopropyl groups, and an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-isopropylfuran-3-amine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions: The ethyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-isopropylfuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-Ethyl-2-isopropylfuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-isopropylfuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The furan ring structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylfuran: A simpler furan derivative with only an ethyl group substitution.
2-Isopropylfuran: Another furan derivative with an isopropyl group substitution.
3-Aminofuran: A furan derivative with an amine group at the 3-position.
Uniqueness
5-Ethyl-2-isopropylfuran-3-amine hydrochloride is unique due to the combination of its ethyl, isopropyl, and amine substitutions on the furan ring. This unique structure may confer specific chemical and biological properties that are not observed in simpler furan derivatives.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
5-ethyl-2-propan-2-ylfuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-4-7-5-8(10)9(11-7)6(2)3;/h5-6H,4,10H2,1-3H3;1H |
InChI Key |
IUHQTRYFSVRBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(O1)C(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.